molecular formula C6H11N B2526733 (1R,4S)-2-azabicyclo[2.2.1]heptane CAS No. 24875-04-5; 279-24-3; 380228-01-3

(1R,4S)-2-azabicyclo[2.2.1]heptane

Cat. No.: B2526733
CAS No.: 24875-04-5; 279-24-3; 380228-01-3
M. Wt: 97.161
InChI Key: GYLMCBOAXJVARF-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-2-Azabicyclo[2.2.1]heptane is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. The structure consists of a seven-membered ring with a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-2-azabicyclo[2.2.1]heptane can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclic structure. This reaction typically employs a chiral tertiary amine as a catalyst under mild conditions, resulting in high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale cycloaddition reactions, utilizing efficient catalysts to ensure high yields and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-Azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Palladium catalysts are commonly used for oxidation reactions.

    Reduction: Hydrogenation reactions using metal catalysts such as palladium or platinum.

    Substitution: Nucleophiles such as amines or halides are used under basic conditions.

Major Products Formed

Scientific Research Applications

(1R,4S)-2-Azabicyclo[2.2.1]heptane has significant applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Serves as a scaffold for designing bioactive molecules with potential therapeutic effects.

    Medicine: Investigated for its role in drug discovery, particularly in developing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, often through hydrogen bonding or covalent interactions. The rigid bicyclic structure allows for precise binding to enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-2-Azabicyclo[2.2.1]heptane is unique due to its specific ring size and nitrogen incorporation, which provide a balance of rigidity and reactivity. This makes it a versatile scaffold for various chemical transformations and applications in drug design.

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMCBOAXJVARF-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.